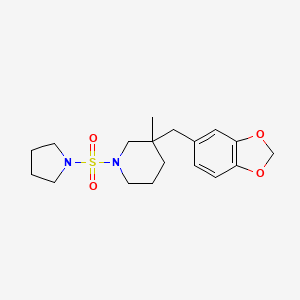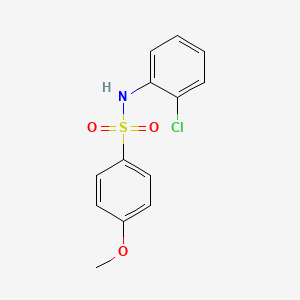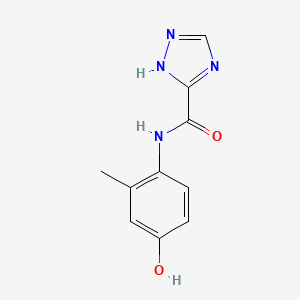![molecular formula C18H17F3N2O3 B5641836 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5641836.png)
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not readily available, similar compounds have been synthesized using techniques like condensation reactions, ring-closure mechanisms, and functional group transformations. For example, the synthesis of pyridine derivatives often involves condensation reactions between appropriate aldehydes and nitriles or amides in the presence of catalysts (Shi et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. X-ray crystallography, for instance, can reveal the precise arrangement of atoms within a crystal lattice, providing insights into intermolecular interactions and structural motifs (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions of this compound could involve transformations of the pyridinone ring, the trifluoromethyl group, or the morpholine moiety. Reactivity studies might explore nucleophilic substitutions, electrophilic aromatic substitutions, and reactions at the morpholine nitrogen. The presence of the trifluoromethyl group could impart unique reactivity patterns due to its electron-withdrawing effect.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline form, can be influenced by the molecule's structural features. For instance, the packing efficiency in the crystal lattice, influenced by the molecule's shape and functional groups, can affect these properties. Studies on similar compounds highlight the role of molecular packing and intermolecular interactions in determining the physical properties (Tawfiq et al., 2014).
Propriétés
IUPAC Name |
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-7-4-8-23(17(14)25)12-16(24)22-9-10-26-15(11-22)13-5-2-1-3-6-13/h1-8,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUPOSVQUGVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=C(C2=O)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)
![2-(2,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5641762.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5641773.png)

![4-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]morpholine](/img/structure/B5641782.png)
![2-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5641784.png)

![4-(4-fluorophenyl)-1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5641790.png)
![2-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5641797.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-furanylidene)hydrazino]benzoic acid](/img/structure/B5641830.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5641839.png)
![ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5641845.png)